2-(2,4-Dimethylphenyl)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
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Description
2-(2,4-Dimethylphenyl)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H22FN3OS and its molecular weight is 383.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : Research has explored various synthesis techniques for related compounds, including microwave-assisted synthesis and electrochemical methods. These techniques offer efficient and eco-friendly approaches to synthesize compounds with similar structures (Said et al., 2020); (Amani & Nematollahi, 2012).
Characterization and Analysis : Studies have focused on the detailed characterization of similar compounds using techniques like NMR, MS, and X-ray diffraction, providing insights into their structural and chemical properties (Faizi et al., 2016); (Bashandy et al., 2008).
Biological and Pharmacological Activities
Antimicrobial and Antifungal Activities : Compounds with similar structural features have demonstrated significant antimicrobial and antifungal properties. These compounds have been compared with standard drugs, showing promise in fighting various bacterial and fungal strains (Gan et al., 2010).
Cytotoxic and Anticancer Properties : Some studies have focused on the cytotoxic activities of similar compounds, evaluating their potential as cancer therapeutic agents. These compounds have shown effectiveness against certain cancer cell lines, suggesting their potential in oncology research (Vinaya et al., 2012).
Anti-inflammatory and Neuroprotective Effects : Research has also been conducted on the anti-inflammatory and neuroprotective activities of similar compounds. These studies suggest potential therapeutic applications in treating inflammation and neurodegenerative diseases (Ahmed et al., 2017); (Gao et al., 2022).
Structural and Molecular Studies
- Molecular Docking and Structure-Activity Relationships : Some studies have employed molecular docking to understand the interactions of similar compounds with biological targets. These studies contribute to the understanding of the structure-activity relationships critical for drug design (Govindhan et al., 2017).
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3OS/c1-14-6-7-16(15(2)12-14)13-19(26)24-8-10-25(11-9-24)21-23-20-17(22)4-3-5-18(20)27-21/h3-7,12H,8-11,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTUAOSXYFBIJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.